biKEAP1 -

biKEAP1

Catalog Number: EVT-15271804
CAS Number:
Molecular Formula: C61H60N8O18S4
Molecular Weight: 1321.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

biKEAP1 is classified as a small-molecule inhibitor. It has been synthesized through methods that emphasize its bivalent nature, allowing it to engage two KEAP1 dimers simultaneously. This unique structural characteristic enhances its efficacy compared to traditional monovalent inhibitors. The compound is derived from research focused on understanding the molecular interactions between KEAP1 and NRF2, providing insights into potential therapeutic applications for diseases characterized by oxidative stress, such as neurodegenerative disorders and cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of biKEAP1 involves a multi-step chemical process designed to ensure the compound's stability and efficacy. The following steps outline the general synthesis approach:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various chemical reactions.
  2. Bivalent Design: The design incorporates two functional groups that can simultaneously bind to KEAP1 dimers, enhancing the compound's ability to disrupt the KEAP1-NRF2 interaction.
  3. Purification: After synthesis, biKEAP1 undergoes purification processes such as chromatography to isolate the desired product from by-products and unreacted materials.
  4. Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of biKEAP1.

This synthesis method emphasizes efficiency and reproducibility, making it suitable for further development in medicinal chemistry .

Molecular Structure Analysis

Structure and Data

The molecular structure of biKEAP1 features a bivalent linkage that allows dual engagement with KEAP1 proteins. Key structural components include:

  • Functional Groups: Specific functional groups are designed to interact with reactive sites on KEAP1.
  • Spatial Configuration: The spatial arrangement of atoms within biKEAP1 is critical for its binding affinity and selectivity towards KEAP1 dimers.

Data from X-ray crystallography or computational modeling studies may provide detailed insights into the three-dimensional configuration of biKEAP1, revealing how it fits into the binding pocket of KEAP1 .

Chemical Reactions Analysis

Reactions and Technical Details

Upon administration, biKEAP1 interacts with KEAP1 through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The key chemical reactions involved include:

  • Binding Reaction: biKEAP1 binds to KEAP1 dimers, leading to conformational changes that release NRF2.
  • Subsequent Activation: The release of NRF2 allows it to translocate into the nucleus where it activates target genes involved in antioxidant responses.

These reactions underscore the mechanism by which biKEAP1 exerts its biological effects, promoting cellular resilience against oxidative stress .

Mechanism of Action

Process and Data

The mechanism of action for biKEAP1 involves several critical steps:

  1. Binding to KEAP1: biKEAP1 binds with high affinity to KEAP1 dimers.
  2. Disruption of Complex Formation: This binding disrupts the KEAP1-NRF2 complex, preventing NRF2 from being ubiquitinated and degraded.
  3. Nuclear Translocation of NRF2: Freed NRF2 translocates into the nucleus where it binds to antioxidant response elements in DNA, initiating transcription of protective genes.

Data supporting this mechanism includes biochemical assays demonstrating increased NRF2 activity in cells treated with biKEAP1 compared to controls .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

biKEAP1 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight is essential for determining dosage and solubility characteristics.
  • Solubility: Solubility in aqueous solutions is critical for bioavailability; studies may indicate optimal solvent systems for effective delivery.
  • Stability: Stability under physiological conditions ensures that biKEAP1 remains active until it reaches its target site.

These properties are crucial for assessing the compound's potential for therapeutic use .

Applications

Scientific Uses

biKEAP1 has significant potential applications in various scientific fields:

  • Pharmaceutical Research: As an inhibitor of oxidative stress pathways, biKEAP1 could be developed into a therapeutic agent for diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
  • Biochemical Studies: Researchers can utilize biKEAP1 to study the mechanisms of oxidative stress response in cellular models, providing insights into disease progression and potential interventions.

The innovative design of biKEAP1 highlights its promise as a tool for enhancing cellular defenses against oxidative damage while paving the way for new therapeutic strategies .

Introduction to the KEAP1-NRF2 Regulatory Axis in Cellular Redox Homeostasis

KEAP1 as a Homodimeric BTB E3 Ligase Substrate Adaptor

KEAP1 (Kelch-like ECH-associated protein 1) functions as a critical substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex. This 624-amino acid protein (69 kDa) adopts a homodimeric configuration essential for its ubiquitin ligase activity. Structural analysis reveals five key domains: [2]

  • N-terminal region (NTR): Facilitates initial protein interactions.
  • BTB domain (Broad complex, Tramtrack, Bric-à-brac): Mediates KEAP1 homodimerization and recruits Cul3 to form the functional E3 ligase complex. This domain contains the redox-sensitive cysteine residue Cys151, which acts as a primary sensor for oxidative and electrophilic stressors.
  • Intervening region (IVR): Contains critical cysteine residues (Cys273, Cys288) that undergo modification during stress sensing, triggering conformational changes.
  • Double glycine repeat (DGR)/Kelch domain: Comprises six Kelch repeats forming a β-propeller structure that binds NRF2 via the ETGE and DLG motifs in its Neh2 domain.
  • C-terminal region (CTR): Stabilizes the Kelch domain structure.

Under basal conditions, the KEAP1 homodimer acts as a ubiquitination scaffold, continuously targeting NRF2 for proteasomal degradation. Each KEAP1 monomer binds one NRF2 molecule through a "hinge and latch" mechanism: the high-affinity ETGE motif serves as the "hinge," while the lower-affinity DLG motif acts as the "latch." This dual-site binding positions NRF2 optimally for ubiquitination by the Cul3-Rbx1 complex, maintaining cellular redox homeostasis by keeping NRF2 activity minimal. The cysteine-rich nature of KEAP1 (particularly in the BTB and IVR domains) enables it to function as a multivalent sensor for diverse cellular stressors, including reactive oxygen species (ROS), electrophiles, and metabolic byproducts. [1] [2]

Table 1: Functional Domains of KEAP1

DomainKey Structural FeaturesFunctional RoleCritical Residues
BTBHomodimerization interfaceRecruits Cul3; stress sensing via cysteine modificationCys151
IVRReactive cysteine-rich regionAccepts ubiquitin moieties; redox sensingCys273, Cys288
Kelch (DGR)Six-bladed β-propellerBinds NRF2 Neh2 domainArg415, Arg483 (electrostatic interactions)
CTRStabilization domainSupports Kelch domain structureN/A

NRF2 as a Master Regulator of Antioxidant Response Element (ARE)-Driven Transcription

NRF2 (Nuclear factor erythroid 2–related factor 2), encoded by the NFE2L2 gene, is a 605-amino acid CNC-bZIP transcription factor that orchestrates the transcriptional antioxidant program. Under basal conditions, NRF2 has a short half-life (≈20 minutes) due to KEAP1-mediated degradation. Stress-induced KEAP1 inactivation allows NRF2 accumulation and nuclear translocation, where it regulates over 500 cytoprotective genes through Antioxidant Response Elements (AREs; 5′-TGACNNNGC-3′). NRF2's functional domains include seven Neh (NRF2-ECH homology) domains: [1] [2]

  • Neh1: Contains a basic leucine zipper (bZIP) motif for DNA binding and dimerization with small Maf proteins (MAFF, MAFG, MAFK).
  • Neh2: N-terminal domain housing DLG and ETGE motifs that bind KEAP1, controlling constitutive degradation.
  • Neh3-5: Transactivation domains recruiting coactivators (e.g., CBP/p300, CHD6).
  • Neh6: Mediates KEAP1-independent degradation via β-TrCP when phosphorylated by GSK-3.
  • Neh7: Interaction interface with RXRα, enabling transcriptional repression.

NRF2 target genes provide comprehensive cytoprotection through four primary mechanisms: (1) Direct antioxidant synthesis (e.g., glutathione, thioredoxin), (2) Detoxification enzyme expression (Phase I/II/III metabolism), (3) NADPH regeneration for redox balance, and (4) Proteostasis regulation. This transcriptional network enables cells to neutralize reactive species, repair oxidative damage, and maintain metabolic homeostasis during stress. [1] [2]

Table 2: Major Categories of NRF2 Target Genes and Their Protective Functions

Gene CategoryKey Enzymes/ProteinsBiological FunctionDisease Relevance
Glutathione metabolismGCLC, GCLM, GSR, GPX2Synthesis, reduction, and utilization of glutathioneDetoxification capacity; chemoresistance
NADPH regenerationG6PD, IDH1, ME1, TKTPentose phosphate pathway flux; reducing equivalent supplyRedox balance in cancer metabolism
Xenobiotic detoxificationNQO1, GSTs (A1, M1-3, P1)Conjugation and excretion of electrophilesDrug resistance; carcinogen inactivation
Iron homeostasisHMOX1, Ferritin (FTL, FTH)Heme degradation; iron sequestrationProtection against ferroptosis
ProteostasisProteasome subunits, chaperonesClearance of damaged/misfolded proteinsNeurodegeneration; aging

Dysregulation of the KEAP1-NRF2 Pathway in Oxidative Stress and Inflammatory Diseases

Pathological KEAP1-NRF2 imbalance occurs through multiple mechanisms, driving disease progression:

  • Genetic Alterations: Somatic mutations in KEAP1 (lung, liver cancers) or NRF2 (esophageal squamous cell carcinoma) disrupt binding, causing constitutive NRF2 activation. This confers growth advantages to tumors by enhancing antioxidant capacity, drug efflux, and metabolic reprogramming. Hyperactive NRF2 promotes "NRF2 addiction" in cancers by supporting NADPH production for anabolic pathways and chemotherapeutic resistance. [2]

  • Post-Translational Dysregulation: In primary biliary cholangitis (PBC), KEAP1 protein increases 4.2-fold (p<0.0001) despite mRNA downregulation. Concurrently, p62/SQSTM1 (a KEAP1-binding autophagy adapter) accumulates 1.6-fold (p<0.0001), forming inactive KEAP1-p62 aggregates due to autophagy impairment. Paradoxically, NRF2 protein elevates 3.3-fold (p<0.0001) in PBC livers, but its transcriptional activity is compromised: target proteins HO-1 and GCLC decrease 2-fold (p=0.0003) and 2.7-fold (p<0.0001), respectively. This disconnect stems from disrupted nuclear translocation and microRNA-mediated suppression (miR-132↑ 3.3-fold, miR-34a↑ 4-fold), particularly in cirrhotic stages where NRF2 mRNA declines 3.5-fold (p=0.0002). This renders hepatocytes vulnerable to oxidative damage from chronic inflammation. [3]

  • Context-Dependent Consequences: While NRF2 activation protects against neurodegenerative diseases (Alzheimer’s, Parkinson’s) and metabolic disorders (diabetic nephropathy), its chronic induction in cancer supports tumor survival. In PBC, autophagic failure causes simultaneous KEAP1/p62 accumulation and NRF2 dysfunction, creating a vicious cycle of oxidative injury → inflammation → fibrosis. This contrasts with cancers where NRF2 hyperactivity directly promotes progression. [1] [3]

Table 3: Disease-Specific Dysregulation Patterns of the KEAP1-NRF2 Pathway

Disease ContextKEAP1 StatusNRF2 StatusFunctional OutcomeKey Molecular Features
Primary Biliary Cholangitis (PBC)Protein ↑ 4.2-fold; nuclear mislocalizationProtein ↑ 3.3-fold; mRNA ↓ in cirrhosis; target induction ↓Ineffective antioxidant responsep62 accumulation; autophagy defect; miR-132/34a overexpression
Cancer (e.g., NSCLC, HCC)Inactivating mutations (↓ function)Gain-of-function mutations; constitutive activationEnhanced proliferation & chemoresistanceMetabolic reprogramming; enhanced drug efflux
Neurodegenerative DisordersFunctional (no major mutations)Impaired activation due to age-related changesReduced detoxification capacityAccumulation of oxidized proteins; chronic inflammation
The KEAP1-NRF2 axis represents a master switch for cellular redox homeostasis. Its dysregulation—through genetic, epigenetic, or post-translational mechanisms—underpins pathology in diverse diseases. Compounds like biKEAP1 that precisely modulate this axis hold therapeutic promise for restoring redox balance in conditions like PBC, where conventional antioxidants fail to address the impaired NRF2 signaling.

Properties

Product Name

biKEAP1

IUPAC Name

2-[[4-[[4-[[4-[3-[[4-[4-[[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]sulfamoyl]anilino]-4-oxobutanoyl]amino]propylamino]-4-oxobutanoyl]amino]phenyl]sulfonylamino]naphthalen-1-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid

Molecular Formula

C61H60N8O18S4

Molecular Weight

1321.4 g/mol

InChI

InChI=1S/C61H60N8O18S4/c1-86-42-16-24-46(25-17-42)90(82,83)68(38-60(74)75)54-30-28-52(48-8-3-5-10-50(48)54)66-88(78,79)44-20-12-40(13-21-44)64-58(72)34-32-56(70)62-36-7-37-63-57(71)33-35-59(73)65-41-14-22-45(23-15-41)89(80,81)67-53-29-31-55(51-11-6-4-9-49(51)53)69(39-61(76)77)91(84,85)47-26-18-43(87-2)19-27-47/h3-6,8-31,66-67H,7,32-39H2,1-2H3,(H,62,70)(H,63,71)(H,64,72)(H,65,73)(H,74,75)(H,76,77)

InChI Key

FDJKCJCMGLIPES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)CCC(=O)NCCCNC(=O)CCC(=O)NC5=CC=C(C=C5)S(=O)(=O)NC6=CC=C(C7=CC=CC=C76)N(CC(=O)O)S(=O)(=O)C8=CC=C(C=C8)OC

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